3-Epicorosolic acid

Descripción general

Descripción

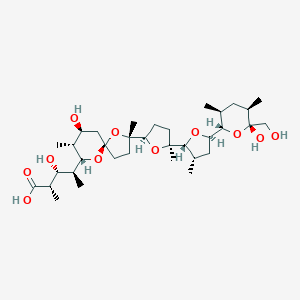

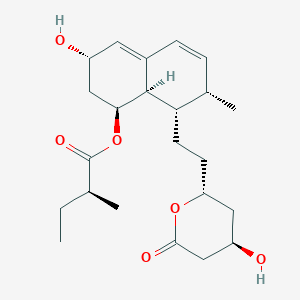

3-Epicorosolic acid is a natural product found in Vitex negundo, Vitex altissima, and other organisms . It has a potent inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) induction . It also shows both potent α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) inhibitory activities with IC50 values of 30.18 and 4.08 μg/ml respectively .

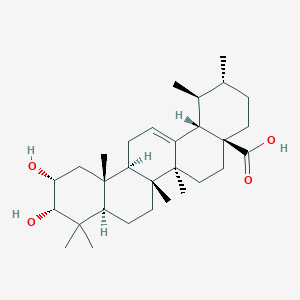

Molecular Structure Analysis

The molecular formula of 3-Epicorosolic acid is C30H48O4 . It has an average mass of 472.700 Da and a monoisotopic mass of 472.355255 Da . The structure of 3-Epicorosolic acid includes 11 defined stereocentres .Physical And Chemical Properties Analysis

3-Epicorosolic acid has a density of 1.1±0.1 g/cm3, a boiling point of 573.3±50.0 °C at 760 mmHg, and a flash point of 314.6±26.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 78 Å2 .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antitumor Effects

3-Epicorosolic acid has been identified in the leaves of Perilla frutescens, a plant known for its medicinal properties . The compound has shown marked anti-inflammatory effects, inhibiting inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice . It also demonstrated potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA . This suggests potential applications in the treatment of inflammatory conditions and cancer prevention .

Skin Disorder Treatment

Research has indicated that 3-Epicorosolic acid could be beneficial in the prevention and treatment of skin disorders . It has shown marked activity against β-hexosaminidase release, which is associated with allergic reactions . Furthermore, it has been found to stimulate the production of collagen and hyaluronic acid, which are crucial for skin health . This suggests potential applications in skincare, particularly in anti-aging products .

Sensitization of Metastatic Breast Cancer Cells to Anoikis

Pygenic Acid A, another name for 3-Epicorosolic acid, has been found to sensitize metastatic triple-negative breast cancer cell lines to anoikis . Anoikis is a type of apoptosis caused by cell detachment, and cancer cells often become resistant to it, enabling them to survive during circulation and successfully metastasize . By sensitizing these cells to anoikis, Pygenic Acid A could potentially inhibit metastasis, offering a new therapeutic strategy for controlling the spread of breast cancer .

Induction of Apoptosis

In addition to sensitizing cancer cells to anoikis, Pygenic Acid A has also been found to induce apoptosis in both attached and suspended conditions . This suggests potential applications in cancer treatment, particularly in therapies aimed at inducing programmed cell death in cancer cells .

Inhibition of Pro-Survival Pathways

Pygenic Acid A has been found to downregulate pro-survival proteins, including cIAP1, cIAP2, and survivin . This could lead to cell death, suggesting potential applications in cancer treatment .

Activation of ER Stress and Autophagy

Pygenic Acid A has been found to activate ER stress and autophagy, processes that are often dysregulated in cancer . However, it also appears to induce defects in autophagy flux, leading to the accumulation of p62 . This suggests potential applications in cancer treatment, particularly in therapies aimed at manipulating these cellular processes .

Mecanismo De Acción

Target of Action

3-Epicorosolic acid, also known as Pygenic Acid A, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in cellular protein turnover and homeostasis .

Mode of Action

3-Epicorosolic acid acts as a competitive inhibitor of Cathepsin L . It binds to the active site of the enzyme, preventing substrate interaction and thus inhibiting the enzyme’s activity . The IC50 and Ki values are 6.5 and 19.5 μM respectively, indicating a strong binding affinity .

Biochemical Pathways

The inhibition of Cathepsin L by 3-Epicorosolic acid impacts various biochemical pathways. For instance, it can lead to the downregulation of pro-survival proteins, including cIAP1, cIAP2, and survivin . This can trigger apoptosis, a form of programmed cell death .

Result of Action

The inhibition of Cathepsin L by 3-Epicorosolic acid can induce apoptosis and sensitize certain cancer cells to anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix . This has been observed in metastatic triple-negative breast cancer cell lines .

Propiedades

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-RFMFWNHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Epicorosolic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

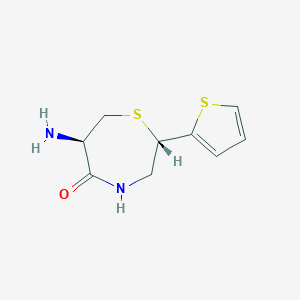

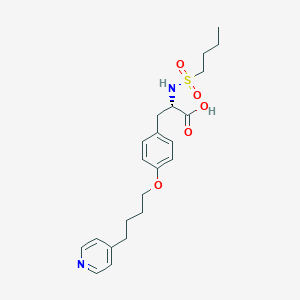

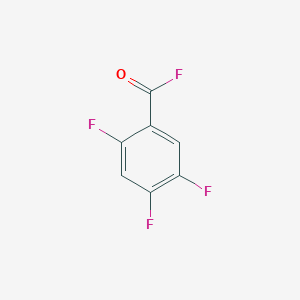

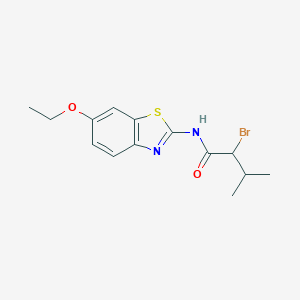

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 3-epicorosolic acid?

A1: 3-Epicorosolic acid, also known as pygenic acid A, has demonstrated several promising biological activities in preclinical studies. These include:

- Anti-diabetic activity: 3-Epicorosolic acid exhibits potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key enzymes involved in carbohydrate metabolism and insulin signaling. []

- Anti-tumor activity: Studies have shown that 3-epicorosolic acid can sensitize metastatic breast cancer cells to anoikis, a type of cell death triggered by detachment from the extracellular matrix. This sensitization to anoikis was linked to the downregulation of pro-survival proteins and inhibition of metastasis in a mouse model. []

- Anti-inflammatory and anti-allergy activity: Research indicates that 3-epicorosolic acid exhibits anti-inflammatory effects by inhibiting TPA-induced inflammation in mice. Additionally, it has shown significant activity against β-hexosaminidase release, suggesting potential anti-allergy properties. [, ]

Q2: What is the mechanism of action of 3-epicorosolic acid against α-glucosidase and PTP1B?

A2: Kinetic studies reveal distinct mechanisms of inhibition for each enzyme:

- α-glucosidase: 3-Epicorosolic acid acts as an uncompetitive inhibitor of α-glucosidase. [] This suggests that it binds to the enzyme-substrate complex, preventing the formation of products and slowing down the breakdown of carbohydrates.

- PTP1B: 3-Epicorosolic acid demonstrates mixed-type inhibition against PTP1B. [] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to dephosphorylate target proteins involved in insulin signaling.

Q3: What structural features of 3-epicorosolic acid are important for its biological activity?

A3: While specific structure-activity relationship (SAR) studies focusing on 3-epicorosolic acid are limited in the provided research, broader studies on triterpenoids suggest that modifications to the ursane-type structure can significantly impact activity. [, ] Further research is needed to delineate the precise structural elements of 3-epicorosolic acid responsible for its diverse biological effects.

Q4: Are there any known sources of 3-epicorosolic acid in nature?

A4: Yes, 3-epicorosolic acid has been isolated and identified from several plant sources, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)